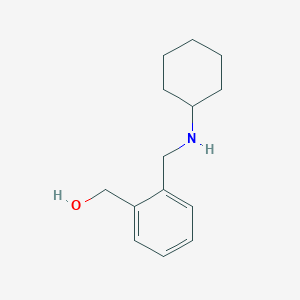

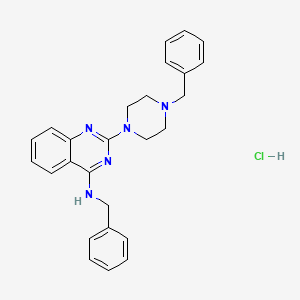

(2-Cyclohexylaminomethyl-phenyl)-methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each adding a different functional group to the molecule. One possible method could involve the Suzuki-Miyaura coupling , a widely-used reaction in organic chemistry that allows for the formation of carbon-carbon bonds .科学的研究の応用

Synthetic Methodology and Catalysis

(2-Cyclohexylaminomethyl-phenyl)-methanol serves as a significant compound in synthetic chemistry, particularly in the development of new catalysis methods and the synthesis of complex molecules. Its derivatives have been explored in various chemical reactions, such as the aza-Piancatelli rearrangement, which is catalyzed by phosphomolybdic acid. This reaction allows for the smooth transformation of furan-2-yl(phenyl)methanol into trans-4,5-disubstituted cyclopentenone derivatives, showcasing high selectivity and yields in short reaction times (Reddy et al., 2012). Additionally, zinc chloride has been utilized as a catalyst in the three-component Ugi reaction involving 2-aminophenols, aldehydes, and cyclohexyl isocyanide, producing N-cyclohexyl-2-(2-hydroxyphenylamino)amide derivatives in methanol at room temperature, demonstrating the compound's versatility in facilitating complex chemical transformations (Shaabani et al., 2012).

Organic Synthesis and Reaction Mechanisms

In organic synthesis, the structural features of (2-Cyclohexylaminomethyl-phenyl)-methanol have been exploited to study reaction mechanisms and develop new synthetic routes. For instance, its analogs have been involved in studies regarding the photogeneration and reactivity of phenyl cations, which add to π nucleophiles, providing insights into Wagner-Meerwein hydride and alkyl migration processes (Protti et al., 2004). Such studies are crucial for understanding reaction pathways and designing more efficient synthetic strategies.

Drug Synthesis and Pharmaceutical Research

The compound's derivatives have found applications in pharmaceutical research, particularly in the synthesis and evaluation of new antitubercular compounds. A novel triazole-based antitubercular compound, Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), has been developed and its stereoisomers isolated for enantiospecific activity evaluation against Mycobacterium tuberculosis. The most potent isomer exhibited a minimum inhibitory concentration significantly lower than the others, highlighting the importance of stereochemistry in drug efficacy (Shekar et al., 2013).

Biomolecular Studies and Lipid Dynamics

Furthermore, studies involving (2-Cyclohexylaminomethyl-phenyl)-methanol derivatives have extended into biomolecular research, particularly in understanding lipid dynamics. Methanol, a common solvent in such studies, has been shown to significantly impact lipid dynamics, accelerating flip-flop and transfer processes in lipid bilayers. This research has implications for the study of transmembrane proteins and peptides, as well as for our understanding of membrane function and stability (Nguyen et al., 2019).

特性

IUPAC Name |

[2-[(cyclohexylamino)methyl]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-11-13-7-5-4-6-12(13)10-15-14-8-2-1-3-9-14/h4-7,14-16H,1-3,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECMHKWBEHHGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=C2CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclohexylaminomethyl-phenyl)-methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2714862.png)

![3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2714863.png)

![1-ethyl-5-((3-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2714868.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2714869.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide](/img/structure/B2714870.png)

![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2714877.png)

![1-Ethyl-3-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2714880.png)

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2714883.png)

![9-Methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]purine](/img/structure/B2714885.png)